VU0422288

説明

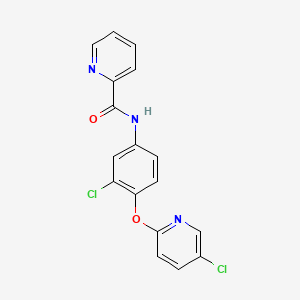

Structure

3D Structure

特性

IUPAC Name |

N-[3-chloro-4-(5-chloropyridin-2-yl)oxyphenyl]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2N3O2/c18-11-4-7-16(21-10-11)24-15-6-5-12(9-13(15)19)22-17(23)14-3-1-2-8-20-14/h1-10H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRLPXFGQKQHST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of VU0422288: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0422288 is a potent and centrally penetrant small molecule that functions as a pan-group III metabotropic glutamate (B1630785) receptor (mGluR) positive allosteric modulator (PAM). It enhances the activity of mGluR4, mGluR7, and mGluR8, receptors that are crucial in regulating synaptic transmission throughout the central nervous system. By binding to an allosteric site within the seven-transmembrane (7TM) domain, this compound potentiates the receptor's response to the endogenous ligand, glutamate, and other orthosteric agonists. This modulation occurs without direct activation of the receptor, offering a nuanced approach to amplifying specific neuronal signaling pathways. This document provides a detailed examination of the mechanism of action, quantitative pharmacology, experimental methodologies, and relevant signaling cascades associated with this compound.

Mechanism of Action

This compound is classified as a positive allosteric modulator (PAM). Its mechanism of action is not to activate the group III mGlu receptors directly, but to enhance the affinity and/or efficacy of orthosteric agonists that bind to the extracellular Venus flytrap domain.[1] The binding site for this compound is located within the more sequence-divergent seven-transmembrane (7TM) helical domain of the receptor, a site physically distinct from the highly conserved glutamate binding pocket.[1][2] This allosteric modulation allows for a potentiation of the endogenous glutamate signal, leading to a more robust downstream cellular response.

The primary consequence of group III mGluR activation is the inhibition of adenylyl cyclase via the Gαi/o subunit of the associated G-protein, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[3] The Gβγ subunits can also directly modulate ion channels, such as inhibiting voltage-sensitive calcium channels (VSCCs) and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[4] In a presynaptic context, these actions collectively reduce neurotransmitter release, positioning this compound as a tool for dampening excessive synaptic transmission.

Signaling Pathway

Quantitative Data

The pharmacological activity of this compound was characterized using in vitro assays, including calcium mobilization (in cells co-expressing promiscuous G-proteins) and thallium flux through GIRK channels. The compound's potency is presented as the EC₅₀, the concentration at which it elicits half of its maximal potentiating effect in the presence of an EC₂₀ concentration of an orthosteric agonist.

Table 1: Potency (EC₅₀) of this compound at Group III mGlu Receptors

| Receptor | Assay Type | Agonist (at EC₂₀) | EC₅₀ (nM) | pEC₅₀ ± SEM |

|---|---|---|---|---|

| mGluR4 | Calcium Mobilization | Glutamate | 104 | 6.98 ± 0.04 |

| mGluR7 | Calcium Mobilization | L-AP4 | 141 | 6.85 ± 0.04 |

| mGluR8 | Calcium Mobilization | Glutamate | 117 | 6.93 ± 0.05 |

Data sourced from Jalan-Sakrikar et al., 2014 and the ML396 probe report.

A key feature of this compound is its "probe dependence," where its modulatory effects on orthosteric agonist affinity (α-value) and efficacy (β-value) vary depending on the specific agonist and receptor subtype. An α-value > 1 indicates a potentiation of agonist affinity, while a β-value > 1 indicates an enhancement of efficacy.

Table 2: Cooperativity Parameters (α and β) of this compound (10 µM) with Orthosteric Agonists

| Receptor | Orthosteric Agonist | Assay Type | α-Value (Affinity Fold Shift) | β-Value (Efficacy Fold Shift) |

|---|---|---|---|---|

| mGluR4 | Glutamate | Ca²⁺ Mobilization | 0.94 | 1.9 |

| L-AP4 | Ca²⁺ Mobilization | 0.33 | 10.4 | |

| LSP4-2022 | Ca²⁺ Mobilization | 0.46 | 5.0 | |

| mGluR7 | Glutamate | GIRK | 1.8 | 1.5 |

| L-AP4 | GIRK | 1.7 | 1.6 | |

| LSP4-2022 | GIRK | 1.3 | 1.4 | |

| mGluR8 | Glutamate | Ca²⁺ Mobilization | 1.4 | 1.9 |

| L-AP4 | Ca²⁺ Mobilization | 2.1 | 1.7 | |

| LSP4-2022 | Ca²⁺ Mobilization | 2.0 | 1.4 |

Data represents analysis from Jalan-Sakrikar et al., 2014.

Experimental Protocols

The characterization of this compound involved several key experimental procedures, primarily cell-based functional assays and ex vivo electrophysiology.

In Vitro Functional Assays

Two primary high-throughput screening methods were used to determine the potency and efficacy of this compound.

-

Calcium Mobilization Assay:

-

Cell Lines: HEK293A cells stably expressing the target mGluR (mGluR4 or mGluR8) and a promiscuous G-protein (Gqi5 or Gα15) to couple the Gi/o receptor to the calcium signaling pathway.

-

Procedure: Cells are plated and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The baseline fluorescence is measured using a Functional Drug Screening System (FDSS). This compound is added at various concentrations, followed by the addition of an EC₂₀ concentration of an orthosteric agonist (e.g., glutamate).

-

Endpoint: The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured. Data is normalized to the maximum agonist response to determine the potentiation effect.

-

-

GIRK Channel Thallium Flux Assay:

-

Cell Lines: CHO-K1 cells co-expressing the target mGluR (e.g., mGluR7) and GIRK1/2 channels.

-

Procedure: Cells are loaded with a thallium-sensitive dye (e.g., FluxOR). This compound is added, followed by an EC₂₀ concentration of an orthosteric agonist. A stimulus buffer containing thallium is then added.

-

Endpoint: The influx of thallium through the activated GIRK channels causes an increase in fluorescence. This change is measured to quantify receptor activation and its potentiation by this compound.

-

Experimental Workflow Diagram

Ex Vivo Electrophysiology

To confirm the activity of this compound in a native tissue setting, field excitatory postsynaptic potential (fEPSP) recordings were conducted in the Schaffer collateral-CA1 synapse of the hippocampus, a region where mGluR7 is the predominantly expressed group III mGluR.

-

Preparation: Acute hippocampal slices are prepared from adult rodents.

-

Recording: A stimulating electrode is placed in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

-

Procedure: Baseline fEPSPs are recorded. This compound is bath-applied, followed by the application of an mGluR7-preferring agonist (e.g., LSP4-2022).

-

Endpoint: The slope of the fEPSP is measured. Potentiation is observed as a greater reduction in the fEPSP slope in the presence of this compound and the agonist compared to the agonist alone, confirming a presynaptic inhibitory action.

Conclusion

This compound serves as a prototypical pan-group III mGluR positive allosteric modulator. Its mechanism involves binding to the 7TM domain of mGluR4, mGluR7, and mGluR8, thereby enhancing the receptor's response to orthosteric agonists. This potentiation of the canonical Gi/o signaling pathway leads to the inhibition of neurotransmitter release. The compound exhibits significant probe dependence, where its effects on agonist affinity and efficacy are contingent on the specific receptor and agonist pairing. The detailed quantitative data and established experimental protocols provide a robust framework for utilizing this compound as a chemical probe to investigate the physiological and pathological roles of group III mGlu receptors.

References

- 1. Identification of Positive Allosteric Modulators VU0155094 (ML397) and this compound (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Metabotropic glutamate receptor-mediated signaling in neuroglia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

VU0422288: A Positive Allosteric Modulator of Metabotropic Glutamate Receptor 7 (mGluR7)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

VU0422288 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 7 (mGluR7), a Class C G protein-coupled receptor (GPCR).[1][2][3] mGluR7 is predominantly expressed in the presynaptic terminals of neurons in the central nervous system (CNS), where it plays a crucial role in modulating the release of neurotransmitters such as glutamate and GABA.[1][2] The unique localization of mGluR7 in the presynaptic active zone distinguishes its biological functions from other group III mGluRs (mGluR4, mGluR6, and mGluR8). Due to its role in fine-tuning synaptic transmission, mGluR7 has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and Rett syndrome. This compound, by enhancing the receptor's response to the endogenous ligand glutamate, offers a valuable pharmacological tool to probe the function of mGluR7 and explore its therapeutic potential. This technical guide provides a comprehensive overview of this compound, including its in vitro and in vivo pharmacology, detailed experimental protocols, and the associated signaling pathways.

Quantitative Data Presentation

The following tables summarize the in vitro pharmacological data for this compound at group III mGluRs.

Table 1: Potency of this compound at Group III mGluRs in a Calcium Mobilization Assay

| Receptor | Agonist (at EC20) | This compound EC50 (nM) |

| mGluR4 | Glutamate | 125 |

| mGluR7 | L-AP4 | 146 |

| mGluR8 | Glutamate | 108 |

Data from calcium mobilization assays in cell lines co-expressing the respective mGluR and a promiscuous G-protein (Gqi5 for mGluR4 or Gα15 for mGluR7 and mGluR8).

Table 2: Affinity and Cooperativity of this compound at Group III mGluRs

| Receptor | Orthosteric Agonist | KB (nM) | αβ |

| mGluR4 | Glutamate | 140 | 3.2 |

| mGluR4 | L-AP4 | 120 | 2.5 |

| mGluR4 | LSP4-2022 | 130 | 1.8 |

| mGluR7 | Glutamate | 130 | 1.6 |

| mGluR7 | L-AP4 | 120 | 1.3 |

| mGluR7 | LSP4-2022 | 120 | 1.0 |

| mGluR8 | Glutamate | 110 | 1.3 |

| mGluR8 | L-AP4 | 110 | 1.0 |

| mGluR8 | LSP4-2022 | 110 | 1.0 |

KB represents the affinity of this compound. αβ is a combined cooperativity parameter reflecting the modulatory effect on agonist affinity and efficacy, derived from fitting data to a modified allosteric ternary complex model.

Signaling Pathways

mGluR7, as a member of the group III mGluRs, primarily couples to the Gi/o family of G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the dissociation of the Gβγ subunits from the Gαi/o protein can directly modulate the activity of ion channels, most notably G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This compound, as a PAM, enhances the glutamate-mediated activation of these downstream signaling cascades.

Caption: mGluR7 signaling pathway modulated by this compound.

Experimental Protocols

In Vitro Assays

1. Calcium Mobilization Assay

This assay is used to determine the potency of this compound in potentiating the agonist-induced activation of mGluR4, mGluR7, and mGluR8.

-

Cell Lines: HEK293 cells stably co-expressing the respective rat mGluR subtype and a promiscuous G-protein (Gqi5 for mGluR4 or Gα15 for mGluR7 and mGluR8).

-

Protocol:

-

Plate the cells (20,000 cells/well) in a 384-well, black-walled, clear-bottom plate and culture overnight.

-

Remove the culture medium and incubate the cells with 1 µM Fluo-4, AM dye for 50 minutes at room temperature.

-

Wash the cells three times with assay buffer (Hank's Balanced Salt Solution with 20 mM HEPES and 2.5 mM probenecid).

-

Add 20 µL of assay buffer to each well.

-

Acquire baseline fluorescence data for 10 seconds using a fluorescence plate reader (e.g., Hamamatsu FDSS7000) with excitation at 470-480 nm and emission at 520-540 nm.

-

Add increasing concentrations of this compound and incubate for 2-4 minutes.

-

Add a sub-maximal concentration (EC20) of the orthosteric agonist (glutamate for mGluR4 and mGluR8; L-AP4 for mGluR7).

-

Continue to collect fluorescence data for an additional period to measure the potentiation of the calcium response.

-

Analyze the data to determine the EC50 of this compound.

-

Caption: Workflow for the calcium mobilization assay.

2. GIRK Channel Thallium Flux Assay

This assay measures the potentiation of agonist-induced GIRK channel activation by this compound.

-

Cell Lines: HEK293 cells stably co-expressing the mGluR subtype and GIRK1/2 channels.

-

Protocol:

-

Plate cells in a 384-well plate and culture overnight.

-

Replace the culture medium with a dye-loading buffer containing a thallium-sensitive dye (e.g., Thallos AM) and incubate for 1 hour at room temperature.

-

Replace the dye solution with assay buffer.

-

Measure baseline fluorescence for 10 seconds.

-

Add this compound and incubate for 2 minutes.

-

Add a thallium-containing stimulus buffer along with an EC20 concentration of the agonist.

-

Record the increase in fluorescence for an additional 2 minutes as thallium flows into the cells through the activated GIRK channels.

-

3. Electrophysiology in Hippocampal Slices

This method assesses the effect of this compound on synaptic transmission in a native tissue setting.

-

Tissue Preparation:

-

Anesthetize adult C57BL/6J mice and dissect the brain in ice-cold cutting solution.

-

Prepare 300-400 µm thick coronal or horizontal hippocampal slices using a vibratome.

-

Allow slices to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour.

-

-

Recording:

-

Transfer a slice to a recording chamber perfused with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline fEPSP recording for at least 20 minutes.

-

Bath apply this compound (e.g., 1 µM) for a set period.

-

Apply an mGluR7 agonist (e.g., LSP4-2022) and record the modulation of the fEPSP slope. This compound is expected to enhance the agonist-induced reduction of the fEPSP slope.

-

In Vivo Assays in a Rett Syndrome Mouse Model

This compound has been shown to reverse cognitive and social deficits in a mouse model of Rett syndrome (RTT), a neurodevelopmental disorder caused by mutations in the MECP2 gene.

1. Contextual Fear Conditioning

This test evaluates hippocampus-dependent learning and memory.

-

Animals: Mecp2 mutant mice and wild-type littermates.

-

Protocol:

-

Training Day:

-

Place the mouse in a conditioning chamber.

-

After a 2-minute habituation period, deliver a series of foot shocks (e.g., 3 shocks of 2 seconds duration at 1-minute intervals).

-

-

Testing Day (24 hours later):

-

Return the mouse to the same chamber.

-

Record the amount of time the mouse spends "freezing" (complete immobility except for respiration) over a set period (e.g., 5 minutes).

-

-

Drug Administration: Administer this compound intraperitoneally (i.p.) at a specified dose before the training session.

-

2. Social Recognition Test

This assay assesses social memory.

-

Apparatus: A three-chambered social approach apparatus.

-

Protocol:

-

Habituation: Allow the test mouse to freely explore all three chambers for a period of time.

-

Session 1 (Sociability): Place a novel mouse (Stranger 1) in a wire cage in one of the side chambers and an empty wire cage in the other. Record the time the test mouse spends interacting with each cage.

-

Session 2 (Social Novelty): Replace the empty cage with a new novel mouse (Stranger 2). Record the time the test mouse spends interacting with the now-familiar mouse (Stranger 1) versus the novel mouse (Stranger 2).

-

Drug Administration: Administer this compound (i.p.) prior to the test.

-

Caption: Logical workflow of in vivo behavioral assays.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of mGluR7. Its characterization as a potent, pan-group III mGluR PAM with demonstrated in vitro and in vivo activity provides a solid foundation for further studies. The detailed methodologies presented in this guide are intended to facilitate the design and execution of experiments aimed at further elucidating the therapeutic potential of modulating mGluR7 signaling. As research in this area progresses, this compound and similar compounds will be instrumental in validating mGluR7 as a drug target for a variety of CNS disorders.

References

- 1. mGlu7 potentiation rescues cognitive, social, and respiratory phenotypes in a mouse model of Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders [frontiersin.org]

- 3. mGlu7 potentiation rescues cognitive, social, and respiratory phenotypes in a mouse model of Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

VU0422288 (ML396): A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and validation of VU0422288 (ML396), a positive allosteric modulator of group III metabotropic glutamate (B1630785) receptors (mGluRs). This document details the quantitative data, experimental protocols, and relevant signaling pathways to support further research and development.

Introduction

This compound (ML396) is a potent, centrally penetrant positive allosteric modulator (PAM) targeting group III metabotropic glutamate receptors (mGluRs), specifically mGluR4, mGluR7, and mGluR8.[1][2][3][4][5] These receptors are predominantly presynaptic G-protein coupled receptors (GPCRs) that play a crucial role in modulating neurotransmitter release.[2][3][4] The development of PAMs like this compound offers a promising therapeutic strategy for neurological and psychiatric disorders by fine-tuning glutamatergic signaling rather than direct activation or inhibition. This guide summarizes the key findings from preclinical studies that have identified and validated the molecular targets of this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency and efficacy of this compound at the target receptors. The data is primarily derived from calcium mobilization assays in recombinant cell lines.

Table 1: Potency of this compound at Group III mGluRs

| Receptor | EC50 (nM) | Assay Type | Orthosteric Agonist Used | Reference |

| mGluR4 | 108 | Calcium Mobilization | Glutamate (EC20) | [1][3][4] |

| mGluR7 | 146 | Calcium Mobilization | L-AP4 (EC20) | [1][3][4] |

| mGluR8 | 125 | Calcium Mobilization | Glutamate (EC20) | [1][3][4] |

Table 2: Selectivity Profile of this compound

| Target | Activity | Concentration Tested | Reference |

| 68 different GPCRs, ion channels, and transporters | Inactive | 10 µM |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved in the characterization of this compound, the following diagrams have been generated using Graphviz.

Group III mGluR Signaling Pathway

Group III mGluRs (mGluR4, mGluR7, and mGluR8) are coupled to Gi/o proteins. Upon activation by an orthosteric agonist like glutamate, the G-protein dissociates, and the βγ subunits can directly modulate the activity of voltage-gated calcium channels and G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The α subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a PAM, binds to an allosteric site on the receptor, enhancing the response to the orthosteric agonist.

Caption: Simplified signaling pathway of Group III mGluRs.

Experimental Workflow for Identification and Validation

The discovery and validation of this compound followed a structured workflow, beginning with high-throughput screening (HTS) and progressing through chemical optimization to in vitro and in vivo characterization.

Caption: Discovery and validation workflow for this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Calcium Mobilization Assay

This assay is used to determine the potency of this compound by measuring changes in intracellular calcium concentration upon receptor activation in engineered cell lines.

-

Cell Lines:

-

HEK293 cells stably expressing rat mGluR4 and a chimeric G-protein (Gqi5).

-

CHO cells stably expressing human mGluR7 or rat mGluR8 and a promiscuous G-protein (Gα15).

-

-

Protocol:

-

Cells are plated in 384-well black-walled, clear-bottom plates and grown to confluence.

-

The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (HBSS with 20 mM HEPES) for 1 hour at 37°C.

-

The dye solution is removed, and the cells are washed with the assay buffer.

-

A baseline fluorescence reading is taken using a fluorescent imaging plate reader (FLIPR).

-

This compound is added at various concentrations and incubated for 2-5 minutes.

-

An EC20 concentration of the orthosteric agonist (glutamate for mGluR4 and mGluR8; L-AP4 for mGluR7) is added to stimulate the receptor.

-

Fluorescence is measured kinetically to detect the increase in intracellular calcium.

-

Data is normalized to the maximum agonist response, and EC50 values are calculated using a four-parameter logistic equation.

-

GIRK-Mediated Thallium Flux Assay

This assay provides an alternative method to measure the activity of Gi/o-coupled receptors by assessing the flux of thallium ions through G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

-

Cell Line: HEK293 cells co-expressing the respective rat group III mGluR subtype and GIRK1/2 potassium channel subunits.

-

Protocol:

-

Cells are plated in 384-well plates as described for the calcium mobilization assay.

-

Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR) for 60-90 minutes at room temperature.

-

The plate is transferred to a FLIPR instrument.

-

A baseline fluorescence reading is established.

-

A solution containing this compound and an EC20 concentration of the orthosteric agonist is added.

-

A stimulus buffer containing thallium sulfate (B86663) is then added to initiate the flux.

-

The increase in fluorescence due to thallium influx is measured.

-

Data analysis is performed similarly to the calcium mobilization assay to determine the potency of the modulator.

-

Electrophysiology at the Schaffer Collateral-CA1 Synapse

This ex vivo experiment validates the activity of this compound in a native tissue setting where mGluR7 is the predominantly expressed group III mGluR.

-

Tissue Preparation:

-

Coronal hippocampal slices (350-400 µm) are prepared from adult Sprague-Dawley rats.

-

Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour.

-

-

Recording:

-

A slice is transferred to a recording chamber and continuously perfused with aCSF.

-

A stimulating electrode is placed in the stratum radiatum to activate the Schaffer collateral fibers, and a recording electrode is placed in the CA1 region to measure field excitatory postsynaptic potentials (fEPSPs).

-

A stable baseline of fEPSPs is recorded for 10-20 minutes.

-

The orthosteric agonist (e.g., LSP4-2022) is applied to induce a reduction in the fEPSP slope.

-

After a washout period, this compound (e.g., 1 µM) is pre-applied for 5-10 minutes.

-

The orthosteric agonist is then co-applied with this compound.

-

The potentiation of the agonist-induced reduction in the fEPSP slope by this compound is quantified.

-

Paired-pulse facilitation is also measured to confirm a presynaptic mechanism of action.

-

Conclusion

The comprehensive characterization of this compound (ML396) through a combination of in vitro pharmacological assays and ex vivo electrophysiology has robustly identified and validated its targets as the group III metabotropic glutamate receptors mGluR4, mGluR7, and mGluR8. Its mode of action as a positive allosteric modulator has been clearly demonstrated. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar compounds in treating central nervous system disorders.

References

- 1. In Vivo Plasticity at Hippocampal Schaffer Collateral-CA1 Synapses: Replicability of the LTP Response and Pharmacology in the Long-Evans Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multivesicular Release at Schaffer Collateral–CA1 Hippocampal Synapses | Journal of Neuroscience [jneurosci.org]

- 3. researchgate.net [researchgate.net]

- 4. Reduction of long-term potentiation at Schaffer collateral-CA1 synapses in the rat hippocampus at the acute stage of vestibular compensation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Pharmacology of VU0422288

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0422288, also known as ML396, is a potent and valuable pharmacological tool for the investigation of group III metabotropic glutamate (B1630785) receptors (mGluRs). As a positive allosteric modulator (PAM), it does not activate these receptors directly but enhances the response to the endogenous agonist, glutamate. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and its effects on relevant signaling pathways.

Mechanism of Action

This compound is a pan-group III mGluR positive allosteric modulator, exhibiting activity at mGluR4, mGluR7, and mGluR8.[1][2] It binds to a site on the receptor distinct from the orthosteric glutamate-binding site. This allosteric binding potentiates the receptor's response to an orthosteric agonist by modulating the agonist's affinity and/or efficacy.[1][3] The nature of this modulation can be complex, showing "probe dependence," where the degree of potentiation varies with the specific orthosteric agonist used.[1][3]

Signaling Pathway of Group III mGlu Receptors

Group III mGluRs, including the targets of this compound, are G protein-coupled receptors (GPCRs) that are canonically coupled to the Gi/o signaling pathway.[4] Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4] This signaling cascade ultimately modulates the activity of downstream effectors, such as ion channels, leading to presynaptic inhibition of neurotransmitter release.[3][4]

Quantitative Pharmacology

The potency of this compound has been determined in various in vitro assays. The following tables summarize the key quantitative data for this compound.

Table 1: Potency of this compound at Group III mGlu Receptors

| Receptor | Assay Type | Agonist | EC50 (nM) | Reference |

| mGluR4 | Calcium Mobilization | Glutamate (EC20) | 108 | [1][2] |

| mGluR7 | Calcium Mobilization | L-AP4 (EC20) | 146 | [1][2] |

| mGluR8 | Calcium Mobilization | Glutamate (EC20) | 125 | [1][2] |

Table 2: Allosteric Parameters of this compound

The effects of this compound on agonist affinity and efficacy have been quantified using an operational model of allosterism.[2] This model yields values for the affinity of the PAM for the receptor (KB), the cooperativity factor for agonist affinity (α), and the cooperativity factor for agonist efficacy (β).[2]

| Receptor | Assay | Agonist | KB (nM) | α | β | Reference |

| mGluR4 | Calcium Mobilization | L-AP4 | Data not explicitly stated | 0.33 | 10.4 | [2] |

| mGluR7 | Calcium Mobilization | Glutamate | Data not explicitly stated | >1 | >1 | [2] |

| mGluR8 | Calcium Mobilization | Glutamate | Data not explicitly stated | >1 | >1 | [2] |

Note: Detailed KB, α, and β values for all orthosteric agonists tested are available in the supplementary information of Jalan-Sakrikar et al., 2014.[2]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the pharmacology of this compound.

Synthesis of this compound

A general synthetic route for this compound and its analogs involves a two-step process starting from commercially available 4-aminophenols.[2]

-

Biaryl Ether Formation: A substituted 4-amino-3-halogenphenol is reacted with a substituted fluoropyridine or chloropyrimidine to form the biaryl ether intermediate.[2]

-

Amide Coupling: The resulting biaryl ether is then reacted with an acid chloride under basic conditions to yield the final picolinamide (B142947) product, this compound.[2]

In Vitro Assays

This assay is used to measure the potentiation of group III mGluR activity by this compound in a high-throughput format. Since Gi/o-coupled receptors do not typically signal through calcium mobilization, the receptors are co-expressed with a chimeric (Gqi5) or promiscuous (Gα15) G protein to couple receptor activation to the release of intracellular calcium.[2]

-

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used.

-

Transfection: Cells are transiently or stably transfected with the desired group III mGlu receptor subtype and the appropriate chimeric or promiscuous G protein.

-

Assay Procedure:

-

Plate the transfected cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 2 minutes).

-

Add a fixed, sub-maximal (EC20) concentration of an orthosteric agonist (e.g., glutamate or L-AP4).

-

Measure the fluorescence intensity over time using a fluorescence plate reader (e.g., a FLIPR). The increase in fluorescence corresponds to the increase in intracellular calcium.

-

-

Data Analysis: The potentiation of the agonist response by this compound is used to calculate its EC50 value.

This assay provides a more direct measure of Gi/o-coupled receptor activation by measuring the influx of thallium ions through G protein-coupled inwardly-rectifying potassium (GIRK) channels.

-

Cell Lines: HEK293 cells are suitable for this assay.

-

Transfection: Cells are co-transfected with the group III mGlu receptor of interest and the GIRK1/2 channel subunits.

-

Assay Procedure:

-

Plate transfected cells in a multi-well plate.

-

Load the cells with a thallium-sensitive fluorescent dye.

-

Add varying concentrations of this compound.

-

Add an EC20 concentration of the orthosteric agonist.

-

Add a stimulus buffer containing thallium ions.

-

Measure the increase in fluorescence, which is proportional to the thallium influx through the activated GIRK channels.

-

-

Data Analysis: The potentiation of the thallium flux by this compound is used to determine its potency.

Electrophysiology in Hippocampal Slices

To validate the activity of this compound in a native tissue setting, electrophysiological recordings are performed in acute brain slices. The Schaffer collateral-CA1 synapse in the hippocampus is often used as it expresses mGluR7 presynaptically.[1][2]

-

Slice Preparation:

-

Acutely prepare 300-400 µm thick coronal or sagittal hippocampal slices from adult rodents.

-

Allow slices to recover in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 for at least 1 hour.

-

-

Recording:

-

Transfer a slice to a recording chamber continuously perfused with aCSF.

-

Place a stimulating electrode in the stratum radiatum to activate the Schaffer collateral fibers.

-

Place a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline recording of fEPSPs evoked by paired-pulse stimulation.

-

-

Drug Application:

-

Bath-apply this compound at a known concentration for a defined period (e.g., 5-10 minutes).

-

Subsequently, co-apply an orthosteric agonist (e.g., the mGluR7-preferring agonist LSP4-2022) and record the change in the fEPSP slope. An increase in the paired-pulse ratio is indicative of a presynaptic mechanism of action.[2]

-

In Vivo Pharmacology

This compound has been demonstrated to be active in vivo. In mouse models of Rett syndrome, daily intraperitoneal injections of this compound (e.g., 30 mg/kg) have been shown to rescue deficits in contextual fear memory, social recognition, and respiratory abnormalities (apneas).[5] Pharmacokinetic studies in rats have shown that this compound has good brain penetration.[5]

Conclusion

This compound is a well-characterized and potent pan-group III mGluR positive allosteric modulator. Its ability to enhance the activity of these receptors makes it an invaluable tool for studying the physiological and pathological roles of mGluR4, mGluR7, and mGluR8. The data and protocols presented in this guide provide a solid foundation for researchers utilizing this compound in their investigations into the pharmacology of metabotropic glutamate receptors and their potential as therapeutic targets.

References

- 1. Quantitative Analysis Reveals Multiple Mechanisms of Allosteric Modulation of the mGlu5 Receptor in Rat Astroglia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Positive Allosteric Modulators VU0155094 (ML397) and this compound (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Role of VU0422288 in Rett Syndrome Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rett syndrome (RTT) is a severe X-linked neurodevelopmental disorder primarily caused by mutations in the MECP2 gene, leading to a wide range of debilitating symptoms.[1][2][3][4] Current therapeutic strategies are largely symptomatic, highlighting the urgent need for novel disease-modifying interventions. This technical guide delves into the preclinical investigation of VU0422288, a positive allosteric modulator (PAM) of group III metabotropic glutamate (B1630785) (mGlu) receptors, with a particular focus on its potential for studying and treating the pathophysiology of Rett syndrome. While initial inquiries may have associated this compound with M5 negative allosteric modulation, current research identifies it as a group III mGluR PAM, with its therapeutic effects in RTT models primarily linked to the potentiation of the mGlu7 receptor. This document will synthesize the available data on this compound, detail relevant experimental protocols, and visualize key signaling pathways to provide a comprehensive resource for the scientific community.

Rett Syndrome Pathophysiology: A Complex Neurological Landscape

Rett syndrome is characterized by a period of apparently normal development followed by a regression of acquired skills, including loss of purposeful hand movements and speech.[4] The underlying pathophysiology is complex and stems from the dysfunction of the MeCP2 protein, a crucial regulator of gene expression. The absence of functional MeCP2 leads to downstream effects on neuronal development, synaptic plasticity, and overall circuit function. Key pathological features include:

-

Altered Synaptic Plasticity: Studies in mouse models of Rett syndrome have revealed significant impairments in long-term potentiation (LTP), a cellular correlate of learning and memory.

-

Imbalance of Excitation and Inhibition: A disruption in the delicate balance between excitatory and inhibitory neurotransmission is a hallmark of RTT pathophysiology.

-

Neurotransmitter System Dysregulation: Alterations in various neurotransmitter systems, including the glutamatergic and cholinergic systems, have been implicated in the symptomatic manifestation of the disorder.

This compound: A Group III mGluR Positive Allosteric Modulator

This compound is a pharmacological tool that has been investigated for its potential to ameliorate Rett syndrome-like phenotypes in preclinical models. Contrary to any potential misconception, this compound is not an M5 negative allosteric modulator (NAM). Instead, it functions as a positive allosteric modulator (PAM) of group III metabotropic glutamate receptors (mGluRs) , which include mGlu4, mGlu6, mGlu7, and mGlu8.

Mechanism of Action in Rett Syndrome Models

Research indicates that the therapeutic effects of this compound in Rett syndrome mouse models are primarily mediated by its action on the mGlu7 receptor . Studies have demonstrated that expression of mGlu7 is reduced in the brains of both RTT mice and human patients. By potentiating the function of the remaining mGlu7 receptors, this compound is thought to restore synaptic plasticity and improve behavioral phenotypes. This hypothesis is supported by findings that the beneficial effects of this compound can be blocked by co-administration of an mGlu7-selective NAM.

The proposed mechanism involves the presynaptic localization of mGlu7 receptors, which act as autoreceptors to modulate glutamate release. Potentiation of these receptors by this compound is believed to normalize aberrant neurotransmitter release, thereby correcting downstream signaling deficits and improving synaptic function.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in Rett syndrome models.

| Table 1: Behavioral Phenotype Improvements in RTT Mice Treated with this compound | |

| Phenotype | Observed Improvement |

| Motor Performance | Improved performance in open-field tests and normalization of gait dynamics. |

| Repetitive Behaviors | Correction of repetitive clasping behaviors. |

| Fear Conditioning | Normalization of deficits in cued fear conditioning. |

| Table 2: Neurophysiological Effects of this compound in RTT Mice | |

| Parameter | Effect of this compound Treatment |

| Synaptic Plasticity (LTP) | Rescue of attenuated DHPG-induced long-term depression. |

| Neurophysiological Biomarkers | Modulation of auditory event-related potentials (AEPs) at doses of 3, 10, and 30 mg/kg. |

Experimental Protocols

This section outlines the methodologies for key experiments involving this compound in Rett syndrome research.

Animal Models

-

Mouse Model: Mecp2-deficient mice are the most commonly used animal model to recapitulate the key features of Rett syndrome. Both male null mice and heterozygous female mice are utilized to study disease progression and therapeutic interventions.

-

Genotyping: Standard PCR protocols are used to confirm the genotype of the mice.

Drug Administration

-

Compound: this compound is typically dissolved in a suitable vehicle, such as a solution of 10% Tween 80 in sterile water.

-

Route of Administration: Intraperitoneal (IP) injection is a common route for administering this compound to mice.

-

Dosing Regimen: Doses ranging from 3 to 30 mg/kg have been used in acute treatment studies to assess neurophysiological effects. Chronic dosing paradigms may be employed for behavioral studies.

Behavioral Assays

-

Open-Field Test: This assay is used to assess general locomotor activity and anxiety-like behavior. Mice are placed in a novel, open arena, and their movements are tracked and analyzed for parameters such as distance traveled, time spent in the center versus the periphery, and rearing frequency.

-

Gait Analysis: Systems like the DigiGait™ are used to quantitatively assess various aspects of walking, including stride length, paw angle, and stance width, to detect subtle motor deficits.

-

Repetitive Behavior Assessment: Hindlimb clasping is a characteristic repetitive behavior in Mecp2-deficient mice. The frequency and duration of clasping events are scored during a defined observation period.

-

Fear Conditioning: This test evaluates learning and memory. Mice are trained to associate a neutral stimulus (e.g., a tone) with an aversive stimulus (e.g., a mild foot shock). Memory is assessed by measuring the freezing response to the conditioned stimulus in a different context.

Electrophysiology

-

Slice Preparation: Acute hippocampal slices are prepared from the brains of treated and control mice.

-

Field Excitatory Postsynaptic Potential (fEPSP) Recordings: fEPSPs are recorded from the CA1 region of the hippocampus in response to stimulation of the Schaffer collateral pathway.

-

Long-Term Potentiation (LTP) Induction: LTP is typically induced by high-frequency stimulation protocols. The magnitude and stability of LTP are compared between treatment groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key pathways and workflows relevant to the study of this compound in Rett syndrome.

The Distinct Role of M5 Negative Allosteric Modulators in Rett Syndrome

While this compound is a group III mGluR PAM, it is important to acknowledge the separate and distinct line of research investigating the role of the muscarinic M5 receptor in Rett syndrome. The metabotropic glutamate receptor 5 (mGluR5) has been a focus of research in Fragile X syndrome, another neurodevelopmental disorder with overlapping pathophysiology with Rett syndrome. In Fragile X, the absence of the FMRP protein leads to exaggerated protein synthesis downstream of mGluR5. Studies have shown that chronic treatment with mGluR5 negative allosteric modulators (NAMs) can ameliorate many mutant phenotypes in Fragile X mouse models by correcting excessive protein synthesis.

This has led to the hypothesis that a similar mechanism may be at play in Rett syndrome. Indeed, research has demonstrated that mGluR5- and protein-synthesis-dependent synaptic plasticity are similarly altered in a mouse model of Rett syndrome. Furthermore, treatment of these mice with an mGluR5 NAM has been shown to partially improve some Rett-like phenotypes. This suggests that targeting the mGluR5 pathway with NAMs represents a distinct, yet potentially complementary, therapeutic strategy for Rett syndrome.

Conclusion and Future Directions

This compound, as a positive allosteric modulator of group III mGlu receptors, particularly mGlu7, represents a promising avenue for the development of novel therapeutics for Rett syndrome. Preclinical evidence demonstrates its ability to rescue key behavioral and neurophysiological deficits in mouse models of the disorder. Future research should focus on:

-

Elucidating the precise downstream signaling pathways activated by this compound-mediated mGlu7 potentiation.

-

Conducting long-term safety and efficacy studies in relevant animal models.

-

Exploring potential synergistic effects of combining this compound with other therapeutic approaches, such as those targeting the mGluR5 pathway.

A deeper understanding of the molecular mechanisms underlying the therapeutic effects of compounds like this compound will be crucial for the successful translation of these preclinical findings into effective treatments for individuals with Rett syndrome.

References

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. Leveraging the genetic basis of Rett syndrome to ascertain pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Pre-clinical Investigation of Rett Syndrome Using Human Stem Cell-Based Disease Models [frontiersin.org]

- 4. Rett Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Potential of VU0422288 in Social Behavior Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0422288 is a potent, pan-group III metabotropic glutamate (B1630785) (mGlu) receptor positive allosteric modulator (PAM) with significant potential for interrogating the role of these receptors in complex neurological processes, including social behavior. Group III mGlu receptors, particularly mGlu7, are critically involved in modulating synaptic transmission and plasticity in brain regions associated with social cognition and behavior.[1][2] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its use in preclinical research. By presenting a consolidated resource, this document aims to facilitate the exploration of this compound as a chemical probe to dissect the intricate neural circuits underlying social behaviors and to assess its therapeutic potential for social deficits observed in various neuropsychiatric and neurodevelopmental disorders.

Introduction to this compound

This compound is a small molecule that acts as a positive allosteric modulator of group III metabotropic glutamate receptors, which include mGlu4, mGlu6, mGlu7, and mGlu8.[3][4] As a PAM, this compound does not activate the receptor directly but rather enhances the response of the receptor to its endogenous ligand, glutamate.[3][4] This mechanism of action offers a more nuanced modulation of receptor activity compared to orthosteric agonists, potentially leading to a better therapeutic window. This compound has been characterized as a pan-group III mGlu PAM, exhibiting potentiation at mGlu4, mGlu7, and mGlu8 receptors.[3][4] Its ability to modulate these receptors makes it a valuable tool for studying their physiological and pathological roles.

Core Pharmacology and Data Presentation

The in vitro pharmacological profile of this compound has been characterized in cell-based assays. The following tables summarize the key quantitative data for this compound and a related compound, VU0155094, for comparison.

Table 1: Potency of this compound at Group III mGlu Receptors [3][4]

| Receptor | EC50 (nM) | Assay Type | Orthosteric Agonist |

| mGlu4 | 100 | Calcium Mobilization (Gqi5) | Glutamate (EC20) |

| mGlu7 | 140 | Calcium Mobilization (Gα15) | L-AP4 (EC20) |

| mGlu8 | 120 | Calcium Mobilization (Gα15) | Glutamate (EC20) |

Table 2: Comparison of Potency between this compound and VU0155094 [3]

| Compound | mGlu4 EC50 (µM) | mGlu7 EC50 (µM) | mGlu8 EC50 (nM) |

| This compound | 0.1 | 0.14 | 120 |

| VU0155094 | 3.2 | 1.5 | 900 |

Mechanism of Action and Signaling Pathways

This compound potentiates the activity of group III mGlu receptors, which are Gi/o-coupled receptors.[5] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[5] This signaling cascade can influence a variety of downstream cellular processes, including ion channel activity and gene expression. In the context of synaptic transmission, presynaptic group III mGlu receptors act as autoreceptors and heteroreceptors to reduce the release of glutamate and GABA, respectively.[1][6]

Figure 1: Group III mGluR Gi/o-coupled signaling pathway modulated by this compound.

Potential in Social Behavior Research

While there are no direct studies investigating the effects of this compound on social behavior, the known roles of its primary target, mGlu7, strongly suggest its potential as a valuable research tool in this area. Polymorphisms in the GRM7 gene (encoding mGlu7) have been linked to autism spectrum disorder (ASD), depression, and schizophrenia, all of which are characterized by social deficits.[1] Furthermore, mGlu7 is highly expressed in brain regions crucial for social cognition, such as the hippocampus and amygdala.[2] Studies in mGlu7 knockout mice have revealed alterations in social and emotional behaviors.[2] Therefore, this compound could be utilized to probe the consequences of enhancing mGlu7 signaling on various social paradigms.

Experimental Protocols

In Vitro Pharmacology: Calcium Mobilization Assay

This protocol is adapted from the methodology used in the initial characterization of this compound.[3][4]

Objective: To determine the potency (EC50) of this compound as a PAM at group III mGlu receptors.

Materials:

-

HEK293 cells stably expressing the target mGlu receptor (mGlu4, mGlu7, or mGlu8) and a promiscuous G-protein (Gqi5 or Gα15).

-

Assay buffer: HBSS with 20 mM HEPES.

-

Fluo-4 AM calcium indicator dye.

-

This compound stock solution in DMSO.

-

Orthosteric agonist (Glutamate or L-AP4) stock solution.

-

384-well black, clear-bottom microplates.

-

Fluorescent plate reader (e.g., FLIPR).

Procedure:

-

Cell Plating: Plate the HEK293 cells in 384-well plates and grow to confluence.

-

Dye Loading: Aspirate the culture medium and add Fluo-4 AM dye solution to each well. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of the orthosteric agonist at a concentration that elicits an EC20 response.

-

Assay: a. Wash the cells with assay buffer. b. Place the plate in the fluorescent plate reader and monitor baseline fluorescence. c. Add the this compound dilutions to the wells and incubate for 2 minutes. d. Add the EC20 concentration of the orthosteric agonist and continue to monitor fluorescence.

-

Data Analysis: a. Measure the peak fluorescence response after agonist addition. b. Normalize the data to the response of a maximal concentration of the orthosteric agonist. c. Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.

Proposed In Vivo Social Behavior Study: Three-Chamber Social Interaction Test

This protocol is a standard method for assessing social affiliation and social novelty preference in rodents and is proposed here for testing the effects of this compound.[7][8]

Objective: To evaluate the effect of this compound on sociability and preference for social novelty in mice.

Materials:

-

Adult male mice (e.g., C57BL/6J).

-

Three-chamber social interaction apparatus.

-

This compound solution for injection (e.g., in saline with 5% DMSO and 5% Tween 80).

-

Vehicle solution.

-

Video recording and analysis software.

Procedure:

-

Habituation: a. Handle the mice for several days before the experiment. b. On the test day, administer this compound or vehicle (e.g., intraperitoneally) 30 minutes before the test. c. Place the subject mouse in the center chamber of the apparatus and allow it to explore all three chambers for 10 minutes.

-

Sociability Test: a. Place an unfamiliar "stranger 1" mouse in a wire cage in one of the side chambers. Place an empty wire cage in the other side chamber. b. Place the subject mouse back in the center chamber and allow it to explore for 10 minutes. c. Record the time spent in each chamber and the time spent sniffing each wire cage.

-

Social Novelty Preference Test: a. Remove the empty wire cage and replace it with a new unfamiliar "stranger 2" mouse in a wire cage. b. The "stranger 1" mouse remains in its cage. c. Place the subject mouse back in the center chamber and allow it to explore for 10 minutes. d. Record the time spent sniffing the "familiar" (stranger 1) versus the "novel" (stranger 2) mouse.

-

Data Analysis: a. Calculate a sociability index: (Time with stranger 1 - Time with empty cage) / (Total time). b. Calculate a social novelty preference index: (Time with stranger 2 - Time with stranger 1) / (Total time). c. Compare the indices between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Figure 2: Proposed experimental workflow for a three-chamber social interaction test with this compound.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for investigating the role of group III mGlu receptors in the central nervous system. While its effects on social behavior have not been directly tested, the strong evidence linking its primary target, mGlu7, to social deficits in psychiatric and neurodevelopmental disorders makes it a compelling candidate for such studies. The data and protocols provided in this guide are intended to facilitate research into the potential of this compound to modulate social behavior and to explore its therapeutic utility. Future studies should aim to characterize the in vivo pharmacokinetic and pharmacodynamic properties of this compound and to assess its efficacy in a broader range of social behavior paradigms, including those that model specific aspects of social deficits seen in human disorders. Such research will be crucial in determining the translational potential of modulating group III mGlu receptors for the treatment of social dysfunction.

References

- 1. Identification of positive allosteric modulators VU0155094 (ML397) and this compound (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification of Positive Allosteric Modulators VU0155094 (ML397) and this compound (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mGlu4R, mGlu7R, and mGlu8R allosteric modulation for treating acute and chronic neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Social Behavior Testing in Mice: Social Interest, Recognition, and Aggression | Springer Nature Experiments [experiments.springernature.com]

- 8. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for VU0422288 in Brain Slice Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0422288 is a potent positive allosteric modulator (PAM) of group III metabotropic glutamate (B1630785) receptors (mGluRs), exhibiting similar efficacy for mGluR4, mGluR7, and mGluR8.[1] In the central nervous system, group III mGluRs are predominantly located on presynaptic terminals, where their activation typically leads to a reduction in neurotransmitter release.[2][3] this compound does not activate these receptors directly but enhances the response to an orthosteric agonist, such as glutamate or a synthetic agonist like LSP4-2022.

These application notes provide a detailed protocol for the use of this compound in acute brain slice electrophysiology, with a specific focus on the Schaffer collateral-CA1 synapse in the hippocampus. This region is a well-established model for studying synaptic transmission and plasticity, and in adult rodents, the presynaptic group III mGluR is exclusively mGluR7, making it an ideal system to investigate the specific effects of this compound on mGluR7 function.[4]

Mechanism of Action

This compound binds to an allosteric site on group III mGluRs, distinct from the glutamate binding (orthosteric) site. This binding induces a conformational change in the receptor that increases its affinity and/or efficacy for an orthosteric agonist. The presynaptic activation of mGluR7, potentiated by this compound, is coupled to the Gi/o family of G-proteins. The subsequent dissociation of the G-protein subunits leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the inhibition of voltage-sensitive calcium channels (VSCCs).[3] This cascade of events ultimately results in a reduction of glutamate release from the presynaptic terminal.

Quantitative Data Summary

The following tables summarize the key pharmacological and electrophysiological data for this compound.

Table 1: In Vitro Pharmacology of this compound

| Parameter | mGluR4 | mGluR7 | mGluR8 | Reference |

| EC50 (nM) | 125 | 146 | 108 |

Table 2: Electrophysiological Effects of this compound at the Hippocampal Schaffer Collateral-CA1 Synapse

| Condition | fEPSP Slope | Paired-Pulse Ratio (PPR) | Presumed Mechanism | Reference |

| This compound (1 µM) alone | No significant change | No significant change | Does not activate mGluR7 in the absence of an agonist | |

| LSP4-2022 (30 µM) alone | Decrease | Increase | Activation of presynaptic mGluR7 | |

| This compound (1 µM) + LSP4-2022 (30 µM) | Potentiated Decrease | Further Increase | Enhanced activation of presynaptic mGluR7 |

Experimental Protocols

This section provides a detailed protocol for investigating the effects of this compound on synaptic transmission in acute hippocampal slices.

Preparation of Solutions

Artificial Cerebrospinal Fluid (aCSF) for Slicing and Recording (in mM):

-

125 NaCl

-

2.5 KCl

-

1.25 NaH2PO4

-

25 NaHCO3

-

2 CaCl2

-

1 MgCl2

-

10 Glucose

To prepare, dissolve all salts except CaCl2 and MgCl2 in ~900 mL of ultrapure water. Bubble with carbogen (B8564812) (95% O2 / 5% CO2) for at least 15 minutes. Add CaCl2 and MgCl2, adjust pH to 7.4, and bring the final volume to 1 L. The final osmolarity should be ~310 mOsm.

This compound Stock Solution:

-

Prepare a 10 mM stock solution in 100% DMSO.

-

Store at -20°C.

-

On the day of the experiment, dilute the stock solution in aCSF to the final working concentration (e.g., 1 µM). The final DMSO concentration should be ≤ 0.1%.

Acute Hippocampal Slice Preparation

-

Anesthetize an adult Sprague-Dawley rat according to an institutionally approved animal care protocol.

-

Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, carbogen-saturated aCSF.

-

Prepare 400 µm thick coronal or sagittal hippocampal slices using a vibratome.

-

Transfer the slices to a holding chamber containing carbogenated aCSF at 32-34°C for a recovery period of at least 1 hour before recording.

Electrophysiological Recordings

-

Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min. Maintain the temperature of the recording chamber at 32-34°C.

-

Place a stimulating electrode (e.g., concentric bipolar tungsten electrode) in the stratum radiatum to stimulate the Schaffer collateral afferents.

-

Place a recording electrode (a glass micropipette filled with aCSF, 1-3 MΩ resistance) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Deliver baseline stimuli (e.g., 0.1 ms (B15284909) duration) every 30 seconds at an intensity that evokes 40-50% of the maximal fEPSP response.

-

Record a stable baseline of fEPSP slopes for at least 20 minutes.

-

To assess the effect of this compound, pre-apply the compound (e.g., 1 µM) to the perfusion bath for 15 minutes.

-

Following the pre-application of this compound, co-apply the group III mGluR agonist LSP4-2022 (e.g., 30 µM) and continue recording.

-

For paired-pulse facilitation (PPF) experiments, deliver two stimuli with a 50 ms inter-stimulus interval. The paired-pulse ratio is calculated as the slope of the second fEPSP divided by the slope of the first fEPSP.

Data Analysis

-

Measure the initial slope of the fEPSP for each response.

-

Normalize the fEPSP slopes to the average slope during the baseline recording period.

-

Calculate the paired-pulse ratio for each pair of stimuli.

-

Compare the effects of the agonist alone to the effects of the agonist in the presence of this compound using appropriate statistical tests (e.g., Student's t-test or ANOVA).

Visualizations

Signaling Pathway of Presynaptic mGluR7 Inhibition

Caption: Presynaptic mGluR7 signaling cascade leading to reduced glutamate release.

Experimental Workflow for Brain Slice Electrophysiology

Caption: Workflow for brain slice electrophysiology with this compound.

References

Application Notes and Protocols for In Vivo Rodent Studies with VU0422288

Disclaimer: As of December 2025, publicly available literature does not contain specific in vivo dosage, administration, or pharmacokinetic data for the mGluR7 positive allosteric modulator (PAM) VU0422288 in rodent models. The following application notes and protocols are based on general practices for similar research compounds and published data for other metabotropic glutamate (B1630785) receptor modulators. Researchers should perform initial dose-finding and tolerability studies to determine the optimal experimental parameters for this compound.

Introduction

This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 7 (mGluR7).[1] mGluR7 is a presynaptic receptor that modulates the release of glutamate and GABA, making it a potential therapeutic target for various neurological and psychiatric disorders.[1] These application notes provide a general framework for researchers and drug development professionals to conduct initial in vivo rodent studies with this compound.

Compound Information

| Compound Name | Target | Mechanism of Action | Molecular Weight | Chemical Formula |

| This compound | mGluR7 | Positive Allosteric Modulator | Not available in search results | Not available in search results |

In Vivo Administration Protocols

The choice of administration route depends on the experimental goals, the physicochemical properties of the compound, and the desired pharmacokinetic profile. Common routes for rodent studies include intraperitoneal (IP) injection and oral gavage (PO).

Vehicle Selection

A suitable vehicle is crucial for ensuring the solubility and stability of the test compound. The pH of the formulation should ideally be between 5 and 9. For parenteral routes, the solution should be as close to isotonic as possible.

Recommended Vehicle Screening:

-

Aqueous-based:

-

Saline (0.9% NaCl)

-

Phosphate-buffered saline (PBS)

-

5-10% Tween® 80 in saline

-

20% Hydroxypropyl-β-cyclodextrin (HPβCD) in water

-

-

Non-aqueous/Suspension:

-

50% DMSO, 40% PEG300, and 10% ethanol (B145695) (for oral administration)

-

Corn oil

-

Intraperitoneal (IP) Injection Protocol

IP injection is a common route for rapid systemic exposure.

Materials:

-

This compound

-

Appropriate vehicle

-

Sterile syringes (1 mL) and needles (25-27 gauge)

-

70% ethanol

-

Animal scale

Procedure:

-

Formulation Preparation: Prepare a stock solution of this compound in the chosen vehicle. The final dosing solution should be prepared fresh on the day of the experiment.

-

Animal Handling: Weigh the animal to determine the correct injection volume.

-

Restraint: Manually restrain the rodent, exposing the abdomen. For rats, a two-person technique is often preferred.

-

Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.

-

Injection: Insert the needle at a 30-40° angle. Aspirate to ensure the needle has not entered a blood vessel or organ. Slowly inject the solution.

-

Monitoring: Observe the animal for any immediate adverse reactions.

Oral Gavage (PO) Protocol

Oral gavage is used to administer a precise dose of a substance directly into the stomach.

Materials:

-

This compound

-

Appropriate vehicle

-

Sterile oral gavage needles (flexible or rigid, appropriate size for the animal)

-

Syringes (1 mL)

-

Animal scale

Procedure:

-

Formulation Preparation: Prepare the dosing solution as described for IP injection.

-

Animal Handling: Weigh the animal to determine the correct gavage volume.

-

Restraint: Gently restrain the animal to prevent movement.

-

Gavage: Moisten the gavage needle with water or the vehicle. Gently insert the needle into the esophagus and advance it into the stomach. Administer the solution slowly.

-

Monitoring: Observe the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate improper placement of the gavage needle.

Experimental Design Considerations for Behavioral Studies

This compound, as an mGluR7 PAM, may be investigated in rodent models of anxiety, depression, and psychosis.

General Workflow for a Rodent Behavioral Study

References

Application Notes and Protocols for Solubilizing VU0422288 in DMSO for Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction:

VU0422288 is a potent and selective positive allosteric modulator (PAM) of group III metabotropic glutamate (B1630785) receptors (mGluRs), specifically targeting mGluR4, mGluR7, and mGluR8.[1][2] These receptors are implicated in a variety of neurological and psychiatric disorders, making this compound a valuable tool for in vitro studies investigating the therapeutic potential of modulating these targets.[3][4] Proper solubilization and handling of this compound are critical for obtaining reliable and reproducible results in cell culture experiments. This document provides detailed protocols for the solubilization of this compound in dimethyl sulfoxide (B87167) (DMSO) and its subsequent application in cell culture.

Data Presentation

Table 1: Physicochemical and Solubility Data for this compound

| Property | Value | Source |

| Molecular Weight | 360.19 g/mol | [2] |

| Molecular Formula | C₁₇H₁₁Cl₂N₃O₂ | [1][2] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥98% | [1] |

| CAS Number | 1630936-95-6 | [1][2] |

| Solubility in DMSO | Up to 100 mM or 25 mg/mL (69.41 mM)[2] | Various Suppliers |

| Storage of Solid | Store at +4°C or -20°C for long-term (3 years)[2] | Various Suppliers |

| Storage of Stock Solution (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month[2] | MedChemExpress[2] |

Experimental Protocols

Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO. It is crucial to use anhydrous (dry) DMSO to ensure maximum solubility, as hygroscopic DMSO can significantly impact the dissolution of the compound.[2]

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber or foil-wrapped microcentrifuge tubes or vials

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Optional: Ultrasonic water bath

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before opening to prevent condensation of moisture.

-

Weigh Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 36.02 mg of this compound (Molecular Weight = 360.19 g/mol ).

-

Dissolution:

-

Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

-

If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath for 5-10 minutes) and/or sonication in an ultrasonic water bath for a few minutes can be used to aid dissolution.[2][5]

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped microcentrifuge tubes. This prevents repeated freeze-thaw cycles and protects the compound from light.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2]

-

Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells. It is important to note that the stability of this compound in aqueous cell culture media has not been extensively reported. Therefore, it is recommended to prepare fresh working solutions for each experiment.

Materials:

-

100 mM this compound stock solution in DMSO

-

Pre-warmed, complete cell culture medium appropriate for your cell line

-

Sterile conical tubes or microcentrifuge tubes

-

Calibrated pipettes and sterile, filtered pipette tips

Procedure:

-

Determine Final Concentration: Decide on the final concentration of this compound to be used in your experiment. Published studies have used concentrations in the nanomolar to low micromolar range (e.g., 108-146 nM for EC₅₀ values).[2]

-

Calculate Dilutions: Perform serial dilutions of the 100 mM stock solution in pre-warmed cell culture medium to achieve the desired final concentration. It is crucial to maintain the final DMSO concentration in the cell culture medium at a low, non-toxic level (typically ≤ 0.1%). A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

-

Example for a final concentration of 10 µM:

-

Prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of cell culture medium. This results in a 100 µM intermediate solution.

-

Prepare the final working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium. This gives a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.

-

-

-

Application to Cells:

-

Remove the existing medium from your cultured cells.

-

Add the freshly prepared working solution of this compound to the cells.

-

Gently swirl the plate or flask to ensure even distribution of the compound.

-

Include a vehicle control (medium with 0.1% DMSO) to account for any effects of the solvent.

-

-

Incubation: Incubate the cells for the desired experimental duration.

Mandatory Visualization

Caption: Workflow for preparing this compound solutions for cell culture.

Caption: Simplified signaling pathway of Group III mGluRs modulated by this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification of positive allosteric modulators VU0155094 (ML397) and this compound (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. emulatebio.com [emulatebio.com]

Application Notes and Protocols for Potentiating mGlu4 Receptor-Mediated Effects on Synaptic Transmission

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for investigating the potentiation of the metabotropic glutamate (B1630785) receptor 4 (mGlu4) agonist, LSP4-2022, by the positive allosteric modulator (PAM), VU0422288, on field excitatory postsynaptic potentials (fEPSPs). The mGlu4 receptor, a member of the group III metabotropic glutamate receptors, is a presynaptic G-protein coupled receptor that plays a crucial role in modulating neurotransmission. Its activation typically leads to the inhibition of adenylyl cyclase and a subsequent reduction in neurotransmitter release. The use of a PAM like this compound in conjunction with an agonist such as LSP4-2022 allows for a more nuanced and potent modulation of the mGlu4 receptor, offering a promising strategy for therapeutic intervention in various neurological and psychiatric disorders.

These protocols are designed to guide researchers in the electrophysiological assessment of this potentiation effect in ex vivo brain slices, a critical methodology for understanding the functional consequences of mGlu4 receptor modulation on synaptic transmission.

Data Presentation

The following table summarizes the quantitative data on the effects of LSP4-2022 and this compound on fEPSPs. The data demonstrates the potentiation of the LSP4-2022-induced reduction of the fEPSP slope by this compound.

| Compound | Concentration | Effect on fEPSP Slope | Brain Region | Reference |

| LSP4-2022 | 30 µM | Reduction | Hippocampus | [1] |

| This compound | 1 µM | No effect alone | Hippocampus | [1] |

| LSP4-2022 + this compound | 30 µM + 1 µM | Enhanced reduction compared to LSP4-2022 alone | Hippocampus | [1] |

Note: For a more comprehensive understanding of the potentiation, it is recommended to perform a full concentration-response curve for LSP4-2022 in the absence and presence of a fixed concentration of this compound to determine the change in EC50.

Signaling Pathway

Activation of the mGlu4 receptor by an orthosteric agonist like LSP4-2022, and potentiation by a PAM such as this compound, primarily engages the Gi/o signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors, ultimately resulting in a reduction of neurotransmitter release from the presynaptic terminal.

Caption: mGlu4 receptor signaling pathway.

Experimental Protocols

Protocol 1: Acute Brain Slice Preparation